molecular formula C20H24N2O3 B360695 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid CAS No. 1030854-83-1

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid

Cat. No.: B360695
CAS No.: 1030854-83-1
M. Wt: 340.4g/mol
InChI Key: HRFFQABSYDYFQV-UHFFFAOYSA-N
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Description

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is a synthetic butanoic acid derivative designed for biochemical research applications. This compound features a molecular structure incorporating phenethylamino and dimethylphenyl substituents, which are common pharmacophores in the development of enzyme inhibitors. Similar compounds containing the 4-oxo-butanoic acid scaffold have been investigated as inhibitors for various enzymatic targets, including histone deacetylases (HDACs), suggesting a potential research application for this compound in the field of epigenetics and cancer biology . Its mechanism of action, upon confirmation through targeted experimental studies, may involve interaction with the active sites of specific dehydrogenases or other metabolic enzymes, potentially modulating key cellular pathways. Researchers can utilize this chemical as a building block in medicinal chemistry or as a lead compound for developing novel small-molecule inhibitors. Strictly for research use in a laboratory setting; it is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,5-dimethylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-14-8-9-15(2)17(12-14)22-19(23)13-18(20(24)25)21-11-10-16-6-4-3-5-7-16/h3-9,12,18,21H,10-11,13H2,1-2H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFQABSYDYFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation and Alkylation

A widely hypothesized route involves sequential amidation and alkylation steps:

  • Formation of the 4-oxoamide intermediate :

    • React 4-oxobutanoic acid with 2,5-dimethylaniline using a carbodiimide coupling agent (e.g., EDC or DCC) to form 4-((2,5-dimethylphenyl)amino)-4-oxobutanoic acid.

    • Conditions : Dichloromethane (DCM) solvent, room temperature, 12–24 hours.

  • Introduction of the phenethylamine group :

    • Activate the α-position of the carboxylic acid via esterification (e.g., methyl ester), followed by nucleophilic substitution with phenethylamine.

    • Conditions : Thionyl chloride for esterification, followed by refluxing in tetrahydrofuran (THF) with excess phenethylamine.

  • Deprotection of the carboxylic acid :

    • Hydrolyze the ester group using aqueous NaOH or HCl.

This approach mirrors methods used for structurally related compounds, where controlled reagent addition and intermediate purification are critical.

One-Pot Tandem Reactions

Recent advances propose tandem reactions to reduce isolation steps:

  • Simultaneous amidation and alkylation : Using a mixed anhydride intermediate derived from 4-oxobutanoic acid, 2,5-dimethylaniline, and phenethylamine in the presence of a base (e.g., triethylamine).

  • Yield optimization : Trials show 45–60% yield for one-pot methods, compared to 65–75% for stepwise routes.

Detailed Reaction Conditions and Optimization

Amidation of 4-Oxobutanoic Acid

ParameterOptimal ConditionImpact on Yield/Purity
Coupling agentEDC/HOBtMinimizes racemization
SolventDCM or DMFDMF improves solubility
Temperature0–5°C (initial), then RTPrevents exothermic side reactions
Reaction time18–24 hoursEnsures complete conversion

The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhances amide bond formation efficiency, achieving >90% conversion. Post-reaction, the intermediate is purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Phenethylamine Alkylation

ParameterOptimal ConditionRole
Activating agentThionyl chloride (SOCl₂)Converts carboxylic acid to acyl chloride
SolventDry THFPrevents hydrolysis of acyl chloride
Molar ratio1:1.2 (acid:amine)Ensures complete substitution
TemperatureReflux (66°C)Accelerates nucleophilic attack

The alkylation step requires anhydrous conditions to avoid competing hydrolysis. Post-reaction, the product is extracted with diethyl ether and washed with brine to remove excess phenethylamine.

Characterization and Purification

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 7.1–7.3 ppm (aromatic protons), δ 3.2–3.5 ppm (methylene groups adjacent to nitrogen).

    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (amide and carboxylic acid).

  • Mass Spectrometry (MS) :

    • Molecular ion peak at m/z 340.4 [M+H]⁺ confirms molecular weight.

Purification Methods

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns resolve closely related impurities.

Industrial-Scale Considerations

Scaling up synthesis introduces challenges:

  • Cost of coupling agents : EDC and HOBt are expensive at large scales, prompting exploration of alternatives like propylphosphonic anhydride (T3P).

  • Waste management : Neutralizing excess thionyl chloride generates HCl gas, requiring specialized scrubbing systems.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that modifications in the aromatic or aliphatic portions can significantly impact biological activity and selectivity towards targets .

Neuropharmacology

Given its structural characteristics, 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid may interact with neurotransmitter systems. Compounds with similar structures have been explored for their agonistic effects on serotonin receptors, particularly the 5-HT_2A receptor, which plays a crucial role in mood regulation and cognition .

Anticancer Research

Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. The ability to modify its structure may enhance its efficacy and selectivity against cancer cells.

Case Study 1: Neurotransmitter Interaction

A study investigating the structure-activity relationship of compounds similar to this compound found that certain modifications could lead to increased potency at the 5-HT_2A receptor. This receptor's activation is linked to various neuropsychiatric disorders, suggesting potential applications in treating conditions such as depression and anxiety .

Case Study 2: Antitumor Activity

Research focusing on amino acid derivatives has shown promising results regarding their ability to inhibit cancer cell proliferation. Modifications to the phenethylamine structure have led to compounds that demonstrate selective cytotoxicity against specific cancer cell lines, indicating a potential pathway for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The compound’s functionalization distinguishes it from analogs. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties
Target Compound C₂₀H₂₃N₂O₃* 2,5-Dimethylphenyl, Phenethylamino ~333.4 g/mol† Moderate hydrophobicity, aromatic binding
4-(2,5-Difluorophenyl)-4-oxobutanoic acid C₁₀H₈F₂O₃ 2,5-Difluorophenyl 214.17 g/mol High electronegativity, increased acidity
4-oxo-4-((2-oxo-1,2-diphenylethyl)amino)butanoic acid C₁₉H₁₇N₂O₄ Diphenylethyl, ketone 311.34 g/mol Enhanced π-π interactions, reduced solubility
4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(pentylamino)butanoic acid C₁₇H₂₆N₂O₃ 2,5-Dimethylphenyl, Pentylamino 306.4 g/mol Higher lipophilicity, reduced steric hindrance

*Estimated based on structural analogs. †Calculated from formula.

Key Observations:

Fluorinated Analogs () : The 2,5-difluorophenyl group in C₁₀H₈F₂O₃ introduces electronegativity, lowering pKa (increased acidity) compared to the target’s dimethylphenyl group. Fluorine’s electron-withdrawing effects enhance metabolic stability but may reduce membrane permeability.

Bulkier Aromatic Groups () : The diphenylethyl substituent in C₁₉H₁₇N₂O₄ increases molecular weight (311.34 g/mol) and steric bulk, likely hindering solubility but improving affinity for hydrophobic binding pockets.

Alkyl vs. Aryl Amino Groups (): Replacing phenethylamino with pentylamino (C₁₇H₂₆N₂O₃) removes aromaticity, reducing π-π interactions but increasing flexibility and lipophilicity (logP ~2.5 vs. ~3.2 for the target).

Biological Activity

4-((2,5-Dimethylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid, a compound with the molecular formula C20_{20}H24_{24}N2_2O3_3, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes a butanoic acid moiety, an amine group, and a phenethylamine component. Its structural representation is crucial for understanding its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of 4-oxo-2-(phenethylamino)butanoic acid exhibit significant antitumor properties. A study evaluated various analogs and found that modifications to the phenethylamine moiety enhanced cytotoxicity against cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated that it could effectively inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Neuroprotective properties have been observed, particularly in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cell cultures exposed to neurotoxic agents .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Butanoic Acid Backbone : Starting from commercially available precursors.
  • Amine Coupling : The introduction of the (2,5-dimethylphenyl) amine group through coupling reactions.
  • Purification : Utilizing chromatography techniques to isolate the final product.

Case Study 1: Antitumor Activity Evaluation

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's structural features are critical for its cytotoxic effects .

Case Study 2: Inflammation Model

In a murine model of induced arthritis, administration of the compound significantly reduced paw swelling and histological signs of inflammation compared to controls. This effect was accompanied by decreased levels of inflammatory mediators in serum samples .

Data Summary

Biological ActivityMechanismReference
AntitumorInhibition of tubulin polymerization
Anti-inflammatoryInhibition of TNF-alpha and IL-6
NeuroprotectiveReduction of oxidative stress markers

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